4-(tert-Butyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

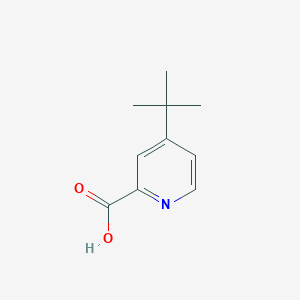

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-11-8(6-7)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBJZCKLMQKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560839 | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-74-3 | |

| Record name | 4-(1,1-Dimethylethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42205-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(tert-Butyl)picolinic Acid and Its Derivatives

Welcome to the technical support center for the purification of 4-(tert-Butyl)picolinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of molecules. Here, we will address common challenges with practical, field-tested advice and in-depth explanations to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity

This compound and its derivatives are key building blocks in medicinal chemistry, often utilized for their unique chelating properties and as structural motifs in pharmacologically active compounds. However, their purification can be deceptively complex due to a combination of factors including their polarity, potential for zwitterion formation, and the presence of structurally similar impurities. This guide provides a structured approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include starting materials, regioisomers (if applicable to your synthesis), and byproducts from side reactions such as over-alkylation or incomplete hydrolysis. A particularly troublesome impurity can be the corresponding aldehyde or alcohol if the synthesis starts from a picoline precursor.

Q2: Why is my purified this compound showing poor solubility?

A2: this compound can exist as a zwitterion, which can lead to strong intermolecular interactions and reduced solubility in certain organic solvents. The presence of residual inorganic salts from the workup can also significantly decrease solubility. Ensure your workup procedure effectively removes all inorganic byproducts.

Q3: Can I use normal-phase silica gel chromatography to purify this compound?

A3: While possible, it is often challenging. The acidic nature of the carboxylic acid can lead to strong binding to the silica gel, resulting in tailing and poor separation. It is often necessary to modify the mobile phase with an acid, such as acetic acid or formic acid, to suppress the ionization of the carboxylic acid and improve elution.

Troubleshooting Guide: Common Purification Issues and Solutions

This section provides a more in-depth, scenario-based troubleshooting guide for common purification challenges.

Issue 1: Tailing and Poor Resolution During Column Chromatography

Scenario: You are attempting to purify a derivative of this compound using silica gel chromatography, but your compound is eluting as a broad, tailing band, leading to poor separation from impurities.

Root Cause Analysis:

The primary cause of this issue is the interaction of the basic nitrogen on the pyridine ring and the acidic carboxylic acid with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-ideal elution profile.

Solutions:

-

Mobile Phase Modification:

-

Acidification: Add a small percentage (0.1-1%) of acetic acid or formic acid to your mobile phase. This will protonate the pyridine nitrogen and suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica gel.

-

Basification: Alternatively, for some derivatives, adding a small amount of a base like triethylamine or pyridine can be effective. This works by competing for the active sites on the silica gel.

-

-

Stationary Phase Selection:

-

Deactivated Silica: Consider using a deactivated silica gel, which has fewer acidic silanol groups.

-

Alumina: For less polar derivatives, neutral or basic alumina can be a good alternative to silica gel.

-

Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (C18) chromatography is often a more suitable technique.

-

Experimental Workflow: Optimizing Column Chromatography

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.